6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 6,7-Dimethylquinoline-2,3-dicarboxylic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, and ethanol as the esterifying agent . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would likely utilize continuous flow reactors to maintain consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols.
Substitution: The major products are substituted esters or ethers.
Scientific Research Applications
6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethylquinoline-3-carboxylic acid
- 5,7-Dimethylquinoline-3-carboxylic acid
- 2,7,8-Trimethylquinoline-3-carboxylic acid
- 5,8-Dimethylquinoline-3-carboxylic acid
Uniqueness
6,7-Dimethylquinoline-2,3-dicarboxylic acid diethyl ester is unique due to its specific ester functional groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in various research applications, particularly in the synthesis of novel compounds and the study of biochemical interactions.
Properties
IUPAC Name |
diethyl 6,7-dimethylquinoline-2,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-5-21-16(19)13-9-12-7-10(3)11(4)8-14(12)18-15(13)17(20)22-6-2/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEIXGKCUBFBOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)C)C)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589120 |
Source
|
Record name | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-48-2 |
Source
|
Record name | Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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